13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
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Overview
Description
1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione is a complex heterocyclic compound. It belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound’s unique structure, featuring a fused pyrimidine and pyridine ring system, makes it an interesting subject for scientific research.
Scientific Research Applications
1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidine derivatives is often related to their ability to inhibit various enzymes involved in biological processes. For instance, some derivatives have been shown to suppress cell migrations, induce cell apoptosis, decrease the levels of phosphorylated ERK and MEK in a dose-dependent manner, and increase ROS production .
Safety and Hazards
Future Directions
The future directions for research on pyrido[2,3-d]pyrimidine derivatives are promising. These compounds have shown a wide range of biological activities, making them potential candidates for the development of new therapies. Future research could focus on optimizing these compounds to enhance their therapeutic potential .
Preparation Methods
The synthesis of 1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione involves several steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a pyrimidine derivative with a suitable aldehyde or ketone, followed by cyclization, can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-5-(4-methylphenyl)-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione include other pyrido[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied for their CDK2 inhibitory activity and anticancer potential
Properties
IUPAC Name |
13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-3-21-15-14(16(22)20-18(21)24)12(10-6-4-9(2)5-7-10)13-11(19-15)8-25-17(13)23/h4-7,12,19H,3,8H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOCQMZJLRQTRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)C)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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